2,2',4,4',5,5'-Hexachlorobiphenyl

Catalog No.
S594342
CAS No.
35065-27-1
M.F
C12H4Cl6
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5,5'-Hexachlorobiphenyl

CAS Number

35065-27-1

Product Name

2,2',4,4',5,5'-Hexachlorobiphenyl

IUPAC Name

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene

Molecular Formula

C12H4Cl6

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H

InChI Key

MVWHGTYKUMDIHL-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

solubility

2.63e-09 M

Synonyms

2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl; 2,4,5,2’,4’,5’-Hexachlorobiphenyl; CB 153; K 153; PCB 153

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl

The exact mass of the compound 2,2',4,4',5,5'-Hexachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.63e-09 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Polychlorinated Biphenyls - Supplementary Records. It belongs to the ontological category of hexachlorobiphenyl in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153, CAS: 35065-27-1) is a highly recalcitrant, non-dioxin-like (NDL) di-ortho substituted polychlorinated biphenyl. In analytical and toxicological procurement, it serves as the primary indicator PCB due to its extreme lipophilicity, resistance to metabolic degradation, and high abundance in environmental and biological matrices [1]. Unlike dioxin-like congeners, PCB 153 is characterized by its non-coplanar structure, which dictates its specific interactions with xenobiotic receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), rather than the aryl hydrocarbon receptor (AhR) [2]. For laboratories conducting high-resolution GC/MS calibration, exposome biomonitoring, or mechanistic toxicology, procuring high-purity PCB 153 is essential to establish a stable, reproducible baseline for NDL-PCB behavior.

Substituting pure PCB 153 with crude PCB mixtures (e.g., Aroclor 1254 or 1260) or closely related congeners fundamentally compromises both analytical quantification and mechanistic integrity. Aroclors are complex, variable mixtures that convolute receptor activation assays, making it impossible to isolate specific NDL-mediated pathways from AhR-driven dioxin-like toxicity[1]. Furthermore, substituting PCB 153 with other specific congeners fails due to divergent structure-activity relationships: coplanar PCB 126 acts as a potent AhR agonist, while lower-chlorinated NDL congeners like PCB 95 exhibit vastly different Ryanodine receptor (RyR) binding affinities and much shorter metabolic half-lives [2]. Consequently, procurement of exact, high-purity PCB 153 is mandatory to ensure regulatory compliance in indicator PCB quantification and to prevent cross-pathway confounding in in vitro and in vivo models.

Exclusive CAR/PXR Activation for Non-Dioxin-Like Pathway Isolation

In comparative toxicological models, PCB 153 demonstrates strict non-dioxin-like behavior, exclusively inducing CYP2B1/2 (via CAR activation) and lacking detectable AhR activity at concentrations ≤10 μM [1]. In direct contrast, the coplanar comparator PCB 126 acts as a potent AhR agonist, significantly upregulating CYP1A1 and PON1 gene expression [1].

Evidence DimensionReceptor-mediated enzyme induction
Target Compound DataPCB 153 exclusively induces CYP2B1/2 (CAR/PXR pathway) with zero AhR activation at ≤10 μM.
Comparator Or BaselinePCB 126 (AhR agonist) strongly induces CYP1A1 and PON1.
Quantified DifferenceComplete mechanistic divergence between CAR/PXR (PCB 153) and AhR (PCB 126) pathways.
ConditionsIn vitro and in vivo hepatic gene expression models.

Procuring pure PCB 153 allows researchers to isolate CAR/PXR-mediated metabolic disruption without the confounding AhR-driven toxicity inherent to dioxin-like congeners or crude Aroclor mixtures.

Titrated Calcium Dysregulation via Moderate RyR Sensitization

PCB 153 is a critical standard for evaluating structure-activity relationships in developmental neurotoxicity, exhibiting moderate sensitization of the Ryanodine receptor (RyR) [1]. In comparative binding assays, PCB 153 demonstrates intermediate RyR channel activation, whereas the highly active comparator PCB 95 significantly enhances RyR1/RyR2 activity at ≤1 μM, and the negligible comparator PCB 66 fails to cause a 2-fold increase in channel activity even at concentrations >10 μM [1].

Evidence DimensionRyR channel activation potency
Target Compound DataPCB 153 exhibits moderate, intermediate RyR sensitization.
Comparator Or BaselinePCB 95 (high potency at ≤1 μM) and PCB 66 (negligible potency, <2-fold increase at >10 μM).
Quantified DifferenceDistinct, intermediate RyR binding affinity compared to highly active or inactive NDL congeners.
ConditionsAdult zebrafish tail muscle homogenates and mammalian RyR binding assays.

PCB 153 provides a stable, environmentally relevant benchmark for moderate RyR-mediated calcium dysregulation, essential for calibrating neurotoxicity assays.

Long-Term Exposome Benchmarking via Extended Biological Half-Life

Due to its di-ortho, hexachlorinated structure lacking adjacent unsubstituted carbon atoms, PCB 153 exhibits extreme resistance to biotransformation. Pharmacokinetic data indicates that PCB 153 has an estimated human metabolic half-life of approximately 14.4 to 16.3 years [1]. This is in stark contrast to lower-chlorinated congeners (e.g., PCB 28 or PCB 52), which are episodic and metabolize with half-lives ranging from days to months [1].

Evidence DimensionHuman metabolic half-life
Target Compound DataPCB 153 half-life of ~14.4 to 16.3 years.
Comparator Or BaselineLow-chlorinated PCBs (e.g., PCB 28/52) with half-lives of days to months.
Quantified DifferenceOrders of magnitude greater metabolic persistence for PCB 153.
ConditionsHuman biomonitoring and pharmacokinetic modeling.

The extreme persistence of PCB 153 makes it the mandatory procurement choice for establishing a stable, long-term bioaccumulation baseline in chronic exposure and exposome studies.

Mandatory Indicator Congener for High-Resolution GC/MS Workflows

In environmental and clinical biomonitoring (e.g., CDC NHANES), PCB 153 is quantified as a primary indicator PCB due to its high abundance, often representing >15% of the total PCB burden in human serum [1]. Unlike crude Aroclor standards, which suffer from co-elution and variable congener mass fractions, procuring pure PCB 153 analytical standards enables precise, congener-specific calibration required by EPA Method 1668C for accurate lipid-adjusted reporting[1].

Evidence DimensionAnalytical calibration precision
Target Compound DataPure PCB 153 enables exact, congener-specific quantification (e.g., EPA 1668C).
Comparator Or BaselineAroclor mixtures (e.g., Aroclor 1254/1260).
Quantified DifferenceElimination of co-elution errors and exact mass-fraction calibration impossible with crude mixtures.
ConditionsHigh-resolution GC/MS (HRGC/HRMS) environmental and clinical testing.

Laboratories must procure high-purity PCB 153 standards to meet stringent regulatory QA/QC requirements for discrete congener reporting, which cannot be achieved using legacy Aroclor mixtures.

High-Resolution GC/MS Calibration for Regulatory Compliance

Procuring pure PCB 153 is essential for analytical laboratories executing EPA Method 1668C or CDC NHANES biomonitoring protocols. As a primary indicator congener with high environmental abundance, exact calibration standards of PCB 153 are required to quantify discrete lipid-adjusted concentrations without the co-elution interference inherent to crude Aroclor mixtures[1].

Mechanistic Toxicology and Xenobiotic Receptor Assays

In in vitro and in vivo toxicology, PCB 153 serves as the definitive benchmark for non-dioxin-like (NDL) pathway activation. Because it exclusively activates CAR and PXR without triggering AhR, researchers procure this specific congener to isolate mechanisms of hepatic steatosis, xenobiotic metabolism (CYP2B1/2 induction), and endocrine disruption from dioxin-like confounding effects[2].

Developmental Neurotoxicity and Calcium Signaling Models

PCB 153 is utilized in specialized neurotoxicity workflows to study Ryanodine receptor (RyR) sensitization and subsequent intracellular calcium dysregulation. Its moderate RyR affinity provides a critical intermediate data point for structure-activity relationship (SAR) mapping, allowing comparison against highly active congeners like PCB 95 or inactive congeners like PCB 66 [3].

Long-Term Exposome and Pharmacokinetic Modeling

Due to its extreme structural recalcitrance and estimated human half-life exceeding 14 years, PCB 153 is the preferred standard for chronic bioaccumulation and exposome modeling. It provides a stable, long-term toxicokinetic baseline that is impossible to achieve with lower-chlorinated, rapidly metabolized PCBs [4].

XLogP3

7.2

LogP

6.34 (LogP)

UNII

ZRU0C9E32O

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488.
MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/

Vapor Pressure

3.43e-06 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

35065-27-1

Wikipedia

2,2',4,4',5,5'-hexachlorobiphenyl

Drug Warnings

Food and Environmental Agents: Reported Sign or Symptom in Infant or Effect on Lactation: Polychlorinated biphenyls and polybrominated biphenyls: Lack of endurance, hypotonia, sullen, expressionless facies. /From Table 7/

Biological Half Life

354.81 Days
THE HALF-LIFE OF (14)C-LABELED 2,5,2',4',5'-PENTACHLOROBIPHENYL & 2,3,4,2',4',6'-HEXACHLOROBIPHENYL FOLLOWING ORAL ADMIN TO MICE WERE APPROX 6 & 1 DAY RESPECTIVELY, WHEREAS THE T 1/2 OF 2,4,5,2',4',5'-HEXACHLOROBIPHENYL WAS MUCH HIGHER (SLOW EXCRETION).
Half-lives of the metabolites of 2,4,5,2',4',5'-HCB in Sprague-Dawley rats are as follows: Fecal: metabolite I= 0.9 days, metabolite II= 8.8 days, metabolite III= 100.5 days; urine I= 0.3 days II= 7.4 days. Metabolites were not characterized. /From table/
BIOLOGICAL HALF-LIFE OF 31 DICHLORO- TO DECHLOROBIPHENYL CONGENERS WERE MONITORED FOR 105 DAYS IN ADULT RAINBOW TROUT THAT WERE EXPOSED TO A SINGLE ORAL DOSE. IN WHOLE FISH, HALF-LIFE INCR FROM 5 DAYS TO NO APPARENT ELIM AS THE NUMBER OF CHLORINES ON THE BIPHENYL INCR. THIS STRUCTURE-ACTIVITY RELATION WAS NOT AS EVIDENT IN MUSCLE WHERE HALF-LIFE RANGED FROM LESS THAN 5 DAYS TO 127 DAYS. DECLINE IN MUSCLE PCB MAY BE RELATED TO THE DECR IN LIPID LEVELS & REDISTRIBUTION OF CONGENERS WITHIN THE FISH. FROM STRUCTURE-ACTIVITY ANALYSIS OF HALF-LIFE IN WHOLE FISH, ELIM IS ENHANCED FOR THOSE CONGENERS WITH LOWER CHLORINE CONTENT, WITH NO CHLORINE SUBSTITUTIONS IN THE ORTHO POSITIONS, & THOSE WITH 2 UNSUBSTITUTED CARBONS THAT ARE ADJACENT (VICINAL) ON THE BIPHENYL. A SIGNIFICANT DECLINE IN TOTAL PCB CONTENT IN WHOLE FISH, EQUIV TO HALF-LIFE OF 219 DAYS, WAS PARTLY DUE TO DECOMP OF THE PCB MIXTURE ADMIN, & SELECTIVE ELIM OF LOWER CHLORINATED BIPHENYLS.

Methods of Manufacturing

PREPARED BY THE DIAZOTIZATION OF 2,2',5,5'-TETRACHLOROBENZIDENE FOLLOWED BY Cl REPLACEMENT

General Manufacturing Information

DOMESTIC /USA/ PRODUCTION OF POLYCHLORINATED BIPHENYLS WAS STOPPED IN OCTOBER 1977. /POLYCHLORINATED BIPHENYLS/
Aroclor 1260 contained nearly 80 different polychlorinated biphenyl congers.

Clinical Laboratory Methods

High resolution capillary gas chromatography was performed by using a gas chromatograph equipped with a (63)Ni electron capture detector. A 50 m coated fused silica capillary column was used to separate the polychlorinated biphenyls (PCB) isomers and congeners. The oven temperature was programmed at a rate of 1.0 deg/min from 100 to 240 °C. The injector and detector temperatures were 270 and 330 deg, respectively.

Storage Conditions

PCB material should be stored in closed containers, in ventilated areas ... /SRP: With appropriate air pollution control equipment./

Interactions

PRETREATMENT OF RATS WITH 3,4,3'4'-TETRACHLOROBIPHENYL (TCB) OR 2,4,5,2'4'5'-HEXACHLOROBIPHENYL PROTECTED RATS AGAINST BENZENE-INDUCED LYMPHOCYTOPENIA FOR AS LONG AS 7 DAYS, BUT NOT AFTER 10 DAYS OF REPEATED DOSING.
The induction of cytochrome p450 b,e-type antigen and mRNA by phenobarbital, 4,4'-dichlorobiphenyl and 2,4,5,2',4',5'-hexachlorobiphenyl in male Wistar rat liver was studied. Treatment of rats with phenobarbital or 2,4,5,2',4',5'-hexachlorobiphenyl results in a pronounced increase of cytochrome p450 b,e-type antigen and mRNA levels. 2,4,5,2',4',5'-Hexachlorobiphenyl appears to induce primarily a cytochrome p450 b-type sequence.
... A comparison of the time course of monooxygenase enzyme induction and receptor protein elevation by phenobarbital and 2,2',4,4',5,5'-hexachlorobiphenyl showed significant differences in their activities. Five days after administration of the hexachlorobiphenyl, receptor levels were significantly elevated; these increased levels persisted for 14 days. No correlation existed between increased levels of hepatic receptor protein and induction of the cytochrome-p450 dependent monooxygenases, aldrin epoxidase, or dimethylaminoantipyrine-N-demethylase.
Fecal excretion of 2,4,5,2',4',5'-hexachlorobiphenyl was followed for 19 weeks in rats fed a control diet, or a squalane-supplemented diet, for up to 17 weeks. In 3 days after a single oral dose of 8 mg/kg of 2,4,5,2',4',5'-hexachlorobiphenyl, 20% dose was excreted in feces as unchanged 2,4,5,2',4',5'-hexachlorobiphenyl, which probably represents that not absorbed. From day 4 to 133 only an additional 2-4% dose was excreted in feces by control animals. Addition of 8% squalene to the diet 2, 6 and 15 weeks after dosing resulted in a five-fold increase of daily 2,4,5,2',4',5'-hexachlorobiphenyl excretion in feces independent of the time of beginning the treatment. Total excretion of 2,4,5,2',4',5'-hexachlorobiphenyl in feces from day 4 to 133 was 3.6, 6-7 and 9.3% dose after 4, 13 and 17 weeks of squalane treatment, respectively. No adverse effects of long-term squalane treatment on body-weight gain, feed efficiency and organ weights were observed. Plasma cholesterol and triglycerides were significantly lowered. Independent of the duration of treatment, the livers of rats fed the squalene-supplemented diet contained 40-50 ug/g squalene. Within the limits of detection no squalane could be found in lung, kidneys, abdominal fat, spleen, and blood. ...

Stability Shelf Life

... PCB's are chemically very inert and are stable to conditions of hydrolysis and oxidation in industrial use.

Dates

Last modified: 08-15-2023

Explore Compound Types